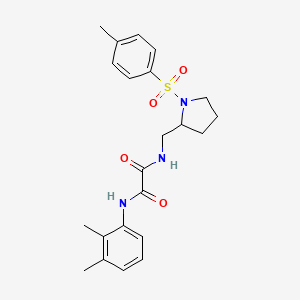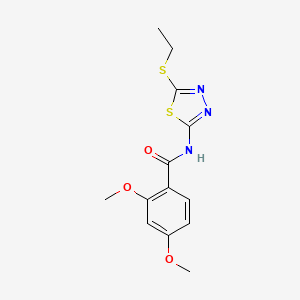![molecular formula C19H21NO4 B2708990 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide CAS No. 1172803-78-9](/img/structure/B2708990.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” is a chemical compound with the molecular formula C17H17NO4. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds containing a benzo[d][1,3]dioxol-5-yl group has been studied. For instance, the naphthalene ring and 1,2-methylenedioxybenxene ring in a related compound are not coplanar, with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved a reaction with NaHSe .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed. For example, the IR, NMR, and mass spectrometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane were studied .科学的研究の応用
Anticonvulsant and Neuroprotective Properties
A study by Hassan et al. (2012) on a series of N-(substituted benzothiazol-2-yl)amide derivatives, including compounds structurally related to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide, found that these compounds exhibit significant anticonvulsant and neuroprotective effects. One compound in particular showed promising results in reducing levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a potential lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).
Endothelin Receptor Antagonism
Murugesan et al. (1998) discovered that substitutions on N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide led to the identification of biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. These compounds, with modifications structurally akin to this compound, demonstrated improved binding and functional activity as endothelin receptor antagonists, suggesting applications in treating diseases mediated by endothelin, such as hypertension and vascular disorders (Murugesan et al., 1998).
Cerebral Protective Agents
Tatsuoka et al. (1992) synthesized a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, closely related to this compound, which showed significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice. These compounds were evaluated for their potential as cerebral protective agents, indicating their use in preventing or treating cerebral damage due to oxygen deprivation or other neurodegenerative conditions (Tatsuoka, Suzuki, Imao, Satoh, Ishihara, Hirotsu, Kihara, Hatta, Horikawa, & Sumoto, 1992).
Vasospasm Prevention
Zuccarello et al. (1996) investigated the effectiveness of endothelin receptor antagonists in preventing subarachnoid hemorrhage-induced cerebral vasospasm. The study included compounds with pharmacophoric similarities to this compound, demonstrating that oral administration of these antagonists significantly reduced the magnitude of cerebral constriction. This suggests potential applications in treating vasospasm following subarachnoid hemorrhage, a serious complication that can lead to cerebral ischemia (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
将来の方向性
The future directions for research on “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the design of new substituted cinnamides bearing a Piperonal moiety and screening for molecular prediction properties could be a promising direction .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-16(14-6-4-3-5-7-14)19(21)20-10-11-22-15-8-9-17-18(12-15)24-13-23-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZRLLAIKMLBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

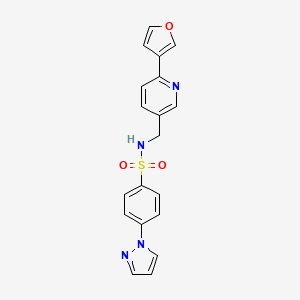
![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2708908.png)
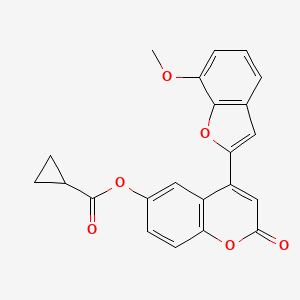
![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708915.png)
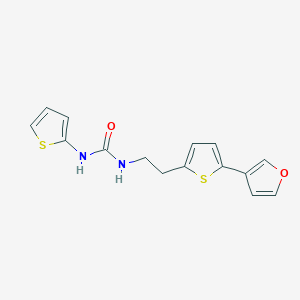
![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)
![2-Aminospiro[3.3]heptane-2-carbonitrile;hydrochloride](/img/structure/B2708918.png)
![6-(2-Methoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2708919.png)

